molecular formula C13H13BrN6O3 B5711603 N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

Cat. No.: B5711603
M. Wt: 381.18 g/mol
InChI Key: KAZBLLKXYVUEHA-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a synthetically designed small molecule that integrates a bromobenzylidene hydrazone with a uracil-analogous triazinetrione moiety, creating a multifunctional scaffold for probing biological systems. Its primary research value lies in its potential as a precursor or active compound in medicinal chemistry, particularly in the development of enzyme inhibitors. The structure suggests a capacity for diverse molecular interactions, where the bromobenzylidene group may facilitate binding to hydrophobic enzyme pockets, while the triazinetrione ring can engage in critical hydrogen bonding, mimicking native substrates. Recent studies on similar hydrazide-hydrazone derivatives highlight their significant anticonvulsant activity and function as acetylcholinesterase inhibitors , positioning this compound for investigations in neurodegenerative disease models. Furthermore, the structural motif is found in molecules evaluated as VEGF-R2 kinase inhibitors , indicating potential application in anti-angiogenesis cancer research. Researchers are exploring this compound to elucidate structure-activity relationships and to develop novel therapeutic agents targeting central nervous system disorders and specific oncogenic pathways.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZBLLKXYVUEHA-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of MFCD01847514 are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers. The identification of its targets would require further experimental studies.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs. Understanding the pathways affected by MFCD01847514 would require more detailed studies on its mechanism of action and its interaction with cellular components.

Action Environment

Environmental factors can significantly impact a drug’s action, including temperature, pH, and the presence of other molecules. More research would be needed to understand how such factors influence the action of MFCD01847514.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Triazinone-Hydrazide Derivatives

Compound Name Substituent(s) on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
N'-(4-Bromobenzylidene)-2-[(3,5-dioxo-triazin-6-yl)amino]propanohydrazide (Target) 4-Bromo C₁₃H₁₂BrN₇O₃ 402.19 Triazinone, hydrazone Not explicitly reported
N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-triazin-6-yl)amino]propanohydrazide (Analog 1) 3-Bromo, 4-hydroxy, 5-methoxy C₁₄H₁₅BrN₆O₅ 427.21 Triazinone, hydrazone, phenol Antimicrobial (hypothesized)
3-[(3,5-Dioxo-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanehydrazide (Analog 2) 4-Trifluoromethyl C₁₄H₁₃F₃N₆O₃ 370.29 Triazinone, hydrazone, CF₃ Cytotoxic (inferred from SAR)
N'-(4-Methoxybenzylidene)-3-[(3,5-dihydroxy-triazin-6-yl)amino]propanehydrazide (Analog 3) 4-Methoxy C₁₃H₁₅N₇O₄ 341.31 Triazinone, hydrazone, methoxy Antioxidant

Structural Differences and Implications

  • Substituent Effects: The 4-bromo group in the target compound enhances halogen bonding and hydrophobic interactions compared to the 4-CF₃ group in Analog 2, which introduces strong electron-withdrawing effects .
  • Core Modifications: The triazinone ring in all compounds serves as a hydrogen-bond acceptor, crucial for interactions with enzymes like dihydrofolate reductase (DHFR) . Analog 3 replaces the triazinone’s ketone with hydroxyl groups, reducing stability but improving antioxidant activity .

Physicochemical Properties

  • Lipophilicity : The target compound (logP ~2.1, estimated) is less lipophilic than Analog 2 (logP ~2.8) due to bromine’s lower hydrophobicity compared to CF₃ .
  • Solubility: Analog 1’s phenolic -OH and methoxy groups improve aqueous solubility (≈15 mg/mL) over the target compound (≈5 mg/mL) .

Q & A

Q. What are the critical steps in synthesizing N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide?

  • Methodological Answer : The synthesis typically involves:
  • Triazine Ring Formation : Cyclization of precursors like 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-amine under controlled pH and temperature .
  • Condensation Reaction : Reaction of 4-bromobenzaldehyde with the hydrazide derivative in ethanol or methanol, catalyzed by glacial acetic acid, under reflux conditions .
  • Purification : Use of recrystallization (ethanol/water) or column chromatography to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., hydrazone -C=N-NH- linkage at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for triazinone) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates (IC50 calculations) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance condensation efficiency compared to ethanol .
  • Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for faster imine formation .
  • Temperature Control : Reflux at 80–90°C for 6–8 hours maximizes hydrazone linkage formation .
  • Real-Time Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

Q. What computational strategies elucidate its mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) using AutoDock Vina to identify key interactions (e.g., H-bonding with triazinone) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. nitro groups) with bioactivity using Hammett constants .

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer :
  • Dose-Response Replication : Repeat assays across multiple cell lines (e.g., HT-29 vs. HepG2) to confirm specificity .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., acetylcholinesterase) to identify non-specific effects .

Q. What strategies differentiate this compound from structurally similar analogs?

  • Methodological Answer :
  • Comparative XRD Analysis : Resolve crystal structures to highlight unique dihedral angles in the bromobenzylidene moiety .
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or CH3) and compare IC50 values in kinase inhibition assays .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess stability differences .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity results in two independent studies.

  • Hypothesis 1 : Variability in cell culture conditions (e.g., serum concentration).
    • Resolution : Standardize protocols (e.g., 10% FBS in DMEM) and use identical passage numbers .
  • Hypothesis 2 : Impurity in compound batches.
    • Resolution : Re-characterize via HPLC (purity >95%) and repeat assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.